3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide
CAS No.:
Cat. No.: VC14780910
Molecular Formula: C21H20N2O3
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O3 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide |
| Standard InChI | InChI=1S/C21H20N2O3/c1-25-18-5-4-15-11-17(13-22-19(15)12-18)23-21(24)7-3-14-2-6-20-16(10-14)8-9-26-20/h2,4-6,10-13H,3,7-9H2,1H3,(H,23,24) |
| Standard InChI Key | HQSGEJMYAUXYIS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
The compound’s structure integrates two heterocyclic systems: a 2,3-dihydrobenzofuran ring and a 7-methoxyquinoline group. The benzofuran moiety consists of a fused benzene and furan ring with partial saturation at the furan’s oxygen-containing ring, reducing aromaticity and enhancing conformational flexibility. The quinoline component features a methoxy substituent at the 7-position, which influences electronic distribution and steric interactions. These subunits are connected by a propanamide linker (-CH-CH-CO-NH-), enabling hydrogen bonding and dipole interactions critical for biological target engagement.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide |
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| Canonical SMILES | COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
| PubChem CID | 71753741 |
Spectroscopic and Computational Insights
The compound’s Standard InChI (InChI=1S/C21H20N2O3/c1-25-18-5-4-15-11-17(13-22-19(15)12-18)23-21(24)7-3-14-2-6-20-16(10-14)8-9-26-20/h2,4-6,10-13H,3,7-9H2,1H3,(H,23,24)) reveals stereochemical details, including the methoxy group’s position and the propanamide’s conformation. Density functional theory (DFT) simulations predict a planar quinoline system and a slightly twisted benzofuran ring, with intramolecular hydrogen bonding stabilizing the amide linkage.
Synthesis and Chemical Characterization
Multi-Step Synthetic Pathways
Synthesis typically involves three stages: (1) preparation of benzofuran and quinoline precursors, (2) functionalization of the quinoline amine group, and (3) amide coupling.
Step 1: Benzofuran Precursor Synthesis
5-Bromo-2,3-dihydrobenzofuran is reacted with propargyl alcohol under Sonogashira conditions to introduce an alkyne side chain, which is subsequently hydrogenated to yield 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid.
Step 2: Quinoline Derivative Preparation
7-Methoxyquinolin-3-amine is synthesized via Skraup cyclization of 3-nitro-4-methoxyaniline, followed by reduction of the nitro group using catalytic hydrogenation.
Step 3: Amide Bond Formation
The final step employs carbodiimide-based coupling agents such as EDCI or HATU to link the propanoic acid and quinoline amine. Typical reaction conditions involve dichloromethane (DCM) as the solvent and dimethylaminopyridine (DMAP) as a catalyst, achieving yields of 55–65% after purification by column chromatography.
Table 2: Key Synthetic Parameters
| Parameter | Condition |
|---|---|
| Coupling Reagent | EDCI/HATU |
| Solvent | Dichloromethane (DCM) |
| Catalyst | DMAP |
| Reaction Temperature | 0–25°C |
| Yield | 55–65% |
Analytical Validation
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>95%), while nuclear magnetic resonance (NMR) spectra (H and C) verify structural integrity. Mass spectrometry (ESI-MS) shows a predominant [M+H] ion at m/z 349.4, consistent with the molecular weight.
| Activity | Target | Model System | Efficacy |
|---|---|---|---|
| Antiproliferative | VEGFR/EGFR | MCF-7, A549 | IC: 2–10 µM |
| Antimicrobial | Bacterial cell wall synthesis | S. aureus | MIC: 8 µg/mL |
| Neuroprotective | Adenosine A receptor | In silico docking | ΔG: -9.2 kcal/mol |
Challenges in Research and Development
Synthesis Optimization
Current routes suffer from moderate yields (55–65%) due to side reactions during amide coupling, necessitating iterative solvent screening (e.g., switching to THF or DMF) and reagent optimization. Scalability is further hampered by the high cost of HATU ($320/g), prompting investigations into cheaper alternatives like DCC (N,N'-dicyclohexylcarbodiimide).
Biological Screening Limitations
The absence of in vivo data and poor aqueous solubility (logP: 3.2) complicate preclinical assessments. Structural modifications, such as substituting the methoxy group with hydrophilic pyrrolidine, are under exploration to improve pharmacokinetics.
Table 4: Key Research Challenges
| Challenge | Impact | Mitigation Strategy |
|---|---|---|
| Low synthetic yield | Increases production costs | Alternative coupling reagents |
| Poor solubility | Limits bioavailability | Prodrug formulation |
| Limited in vivo data | Obscures therapeutic potential | Rodent pharmacokinetic studies |
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